

1H-pyrazole-3,5-dicarboxylic acid hydrate crystal structure analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1H-pyrazole-3,5-dicarboxylic Acid Hydrate*

Cat. No.: *B1362040*

[Get Quote](#)

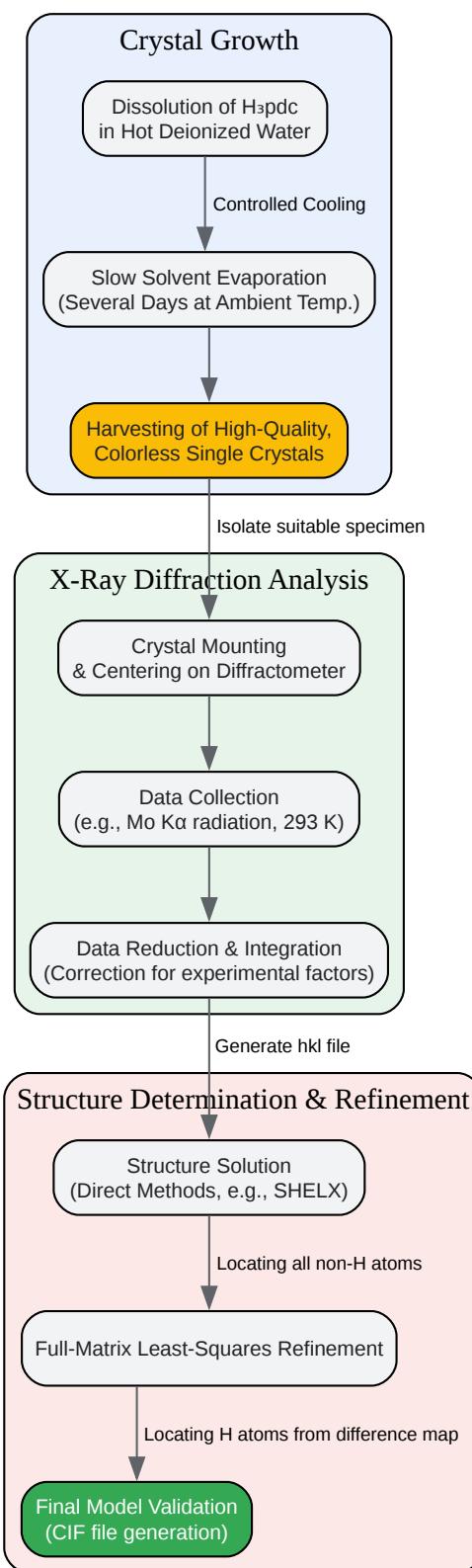
An In-Depth Technical Guide to the Crystal Structure Analysis of 1H-Pyrazole-3,5-Dicarboxylic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-pyrazole-3,5-dicarboxylic acid is a pivotal building block in the rational design of coordination polymers, metal-organic frameworks (MOFs), and pharmacologically active compounds.^{[1][2]} Its utility stems from the versatile coordination sites offered by its heterocyclic nitrogen atoms and dicarboxylate functionalities. The incorporation of a water molecule into its crystal lattice to form 1H-pyrazole-3,5-dicarboxylic acid monohydrate introduces a new dimension of structural complexity and directing capability through intricate hydrogen-bonding networks. This guide provides a comprehensive analysis of the monohydrate's crystal structure, elucidating the experimental workflow from crystal growth to crystallographic data interpretation. We will delve into the causality behind the methodological choices, offering field-proven insights into the supramolecular architecture that governs its material and biological properties.

Introduction: The Significance of a Hydrated Crystal Structure


Understanding the three-dimensional arrangement of atoms in a crystal is fundamental to predicting and controlling the physicochemical properties of a material. For 1H-pyrazole-3,5-dicarboxylic acid (H_3pdc), the presence of a lattice water molecule in its monohydrate form ($\text{C}_5\text{H}_4\text{N}_2\text{O}_4 \cdot \text{H}_2\text{O}$) is not a passive inclusion.^[3] This water molecule is an active participant in the supramolecular assembly, dictating the overall crystal packing through robust hydrogen bonds. The precise characterization of this hydrated structure is therefore critical for several reasons:

- In Coordination Chemistry: The H_3pdc ligand's conformation and the availability of its donor atoms for metal binding are influenced by intermolecular interactions. Knowing the stable, hydrated crystal form provides the baseline for understanding how it will behave in solvothermal synthesis environments used for creating MOFs.^{[4][5][6]}
- In Pharmaceutical Science: For an active pharmaceutical ingredient (API), hydration can significantly impact solubility, dissolution rate, stability, and bioavailability. A thorough structural analysis is a prerequisite for polymorphism screening and formulation development.
- In Crystal Engineering: The hydrogen-bonding motifs observed in the monohydrate crystal serve as a blueprint for designing more complex, multi-component crystalline materials (co-crystals or salts) with tailored properties.^[1]

This guide will walk through the definitive analysis of this structure, grounded in the seminal work that first reported it.

Experimental Framework: From Synthesis to Structure

The journey to elucidating a crystal structure is a systematic process. Each step is designed to yield high-quality data, ensuring the final structural model is both accurate and reliable.

[Click to download full resolution via product page](#)**Figure 1:** Experimental workflow for crystal structure analysis.

Protocol: Single Crystal Growth

The quality of the final crystal structure is entirely dependent on the quality of the initial crystal. The goal is to produce a single, defect-free crystal of appropriate size (typically 0.1-0.3 mm in all dimensions). The established method for 1H-pyrazole-3,5-dicarboxylic acid monohydrate is slow evaporation, a technique chosen for its simplicity and effectiveness in yielding high-quality crystals for compounds soluble in a volatile solvent.^[3]

Methodology:

- Preparation of Saturated Solution: Dissolve a sample of 1H-pyrazole-3,5-dicarboxylic acid monohydrate (e.g., 100 mg) in a minimal amount of hot deionized water (e.g., 10 mL). Ensure complete dissolution by gentle heating and stirring. The choice of deionized water as the solvent is causal; it is the source of the hydrate molecule that becomes integral to the crystal lattice.
- Controlled Evaporation: Cover the container (e.g., a small beaker) with a perforated film (e.g., Parafilm with pinholes). This prevents rapid evaporation and contamination from dust while allowing the solvent to escape slowly.
- Incubation: Place the container in a vibration-free environment at a constant, ambient temperature. Over several days, as the water evaporates, the solution will become supersaturated, initiating nucleation and crystal growth.
- Crystal Harvesting: Once colorless, columnar crystals of suitable size have formed and the solution has fully evaporated, carefully select a well-formed crystal using a micromanipulator or a fine needle for X-ray analysis.^[3]

Protocol: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

Methodology:

- Crystal Mounting: Securely attach the selected crystal to the tip of a glass fiber or a cryo-loop using a minimal amount of inert oil or epoxy. Mount the fiber onto a goniometer head.

- Data Collection: Center the crystal in the X-ray beam of a single-crystal diffractometer. Data for the reference structure was collected at 293 K using Molybdenum K α radiation ($\lambda = 0.71073 \text{ \AA}$).^{[3][7]} A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω and φ scans).
- Structure Solution and Refinement:
 - The collected diffraction intensities are processed to produce a reflection file.
 - The structure is solved using direct methods, which mathematically phase the diffraction data to generate an initial electron density map. This map reveals the positions of the heavier (non-hydrogen) atoms.
 - The initial model is refined using a full-matrix least-squares algorithm (e.g., using SHELXL software).^[7] This process iteratively adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the observed diffraction pattern and the one calculated from the structural model.
 - Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.^{[3][7]}

Results and Discussion: Unveiling the Crystal Structure

The analysis culminates in a detailed crystallographic model, summarized in a standard Crystallographic Information File (CIF).

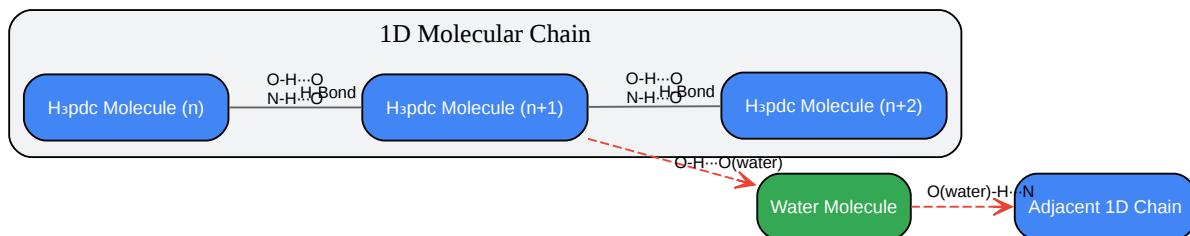
Crystal Data and Structure Refinement

The crystallographic parameters for 1H-pyrazole-3,5-dicarboxylic acid monohydrate provide a unique fingerprint of its solid-state structure.

Parameter	Value	Source
Chemical Formula	$C_5H_6N_2O_5$	[8] [9] [10]
Formula Weight	174.12 g/mol	[3] [8]
Crystal System	Monoclinic	[3]
Space Group	P2 ₁ /n	[3] [8]
a (Å)	13.386 (3)	[3] [8]
b (Å)	3.7500 (10)	[3] [8]
c (Å)	14.350 (3)	[3] [8]
β (°)	101.88 (3)	[3] [8]
Volume (Å ³)	704.9 (3)	[3]
Z (molecules/unit cell)	4	[3]
Calculated Density (Mg m ⁻³)	1.641	[3]
Final R-factor (R1)	0.0845	[8]

Molecular Structure

The asymmetric unit contains one molecule of 1H-pyrazole-3,5-dicarboxylic acid and one water molecule. The pyrazole ring is essentially planar, with the two carboxylic acid groups attached at the 3- and 5-positions. The conformation of these carboxylic groups is crucial for establishing the subsequent hydrogen-bonding network.


Figure 2: Molecular connectivity of H₃pdc.

Supramolecular Assembly: The Hydrogen-Bonding Network

The most insightful aspect of this crystal structure is the extensive and hierarchical hydrogen-bonding network, which builds the three-dimensional architecture.[\[3\]](#)

- Formation of 1D Chains: The H₃pdc molecules are first joined into one-dimensional chains. This is achieved through two primary hydrogen bonds: an O—H···O interaction between the carboxylic acid groups of two adjacent molecules (distance of 2.671 Å) and an N—H···O interaction between the pyrazole N-H of one molecule and a carboxyl oxygen of another (distance of 2.776 Å).[3]
- Assembly into a 3D Framework: The water molecule acts as a crucial bridge, linking these 1D chains together. It participates in two key hydrogen bonds:
 - An O—H···O(water) bond from a carboxylic acid to the water molecule (2.597 Å).[3]
 - An O(water)—H···N bond from the water molecule to the unprotonated nitrogen atom of the pyrazole ring (2.780 Å).[3]

This intricate network creates a robust, three-dimensional structure where every potential hydrogen bond donor and acceptor is satisfied, leading to a highly stable crystalline solid.

[Click to download full resolution via product page](#)

Figure 3: Hydrogen-bonding relationships in the crystal lattice.

Conclusion

The crystal structure of 1H-pyrazole-3,5-dicarboxylic acid monohydrate is a testament to the power of directed, non-covalent interactions in solid-state chemistry. The analysis reveals a highly organized three-dimensional network governed by a hierarchy of hydrogen bonds, in which the lattice water molecule plays an indispensable role as a structural bridge. This detailed crystallographic knowledge is not merely academic; it provides an essential, predictive foundation for scientists in materials chemistry and drug development. It informs the rational

design of novel MOFs by revealing the ligand's preferred conformation and interaction modes, and it provides the baseline structural data required for pharmaceutical formulation and polymorphism studies. The protocols and analysis presented herein represent a self-validating system, demonstrating a robust pathway from material synthesis to profound structural insight.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2723723, 1H-Pyrazole-3,5-dicarboxylic acid monohydrate.
- Tzvieta, A., et al. (n.d.). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. MDPI.
- Jaćimović, Ž. K., et al. (2019). Crystal structure of dihydrazinium 1H-pyrazole-3,5-dicarboxylate, C5H12N6O4. De Gruyter.
- Jaćimović, Ž. K., et al. (2019). Crystal structure of dihydrazinium 1H-pyrazole-3,5-dicarboxylate, C5H12N6O4. VinaR.
- Tzvieta, A., et al. (2022). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. ACS Figshare.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76559, Pyrazole-3,5-dicarboxylic acid.
- Tzvieta, A., et al. (2022). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. ResearchGate.
- Drop, M., et al. (2022). Structure of 1H-pyrazole-3,5-dicarboxylic acid. ResearchGate.
- Ching, N., et al. (2000). 3,5-Pyrazoledicarboxylic acid monohydrate. ResearchGate.
- Kanjana, R., et al. (2021). Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions. Royal Society of Chemistry.
- Oakwood Chemical (n.d.). **1H-Pyrazole-3,5-dicarboxylic acid hydrate**.
- Fisher Scientific (n.d.). 1H-Pyrazole-3,5-dicarboxylic acid monohydrate, 98%.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates - American Chemical Society - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Secure Verification [vinar.vin.bg.ac.rs]
- 8. 1H-Pyrazole-3,5-dicarboxylic acid monohydrate | C5H6N2O5 | CID 2723723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [1H-pyrazole-3,5-dicarboxylic acid hydrate crystal structure analysis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1362040#1h-pyrazole-3-5-dicarboxylic-acid-hydrate-crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com